(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.312 g/mol . This compound is characterized by the presence of a propenamide group substituted with a 3,4-dimethoxyphenyl and an N-isopropyl group. It is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine and an appropriate acylating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-dimethoxyphenyl)-2-propenamide
- (2E)-N-isopropyl-3-phenyl-2-propenamide
- (2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide is unique due to its specific substitution pattern and the presence of both methoxy and isopropyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H19NO3/c1-10(2)15-14(16)8-6-11-5-7-12(17-3)13(9-11)18-4/h5-10H,1-4H3,(H,15,16)/b8-6+ |
InChI Key |
JUMPWDMRJLWSIL-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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